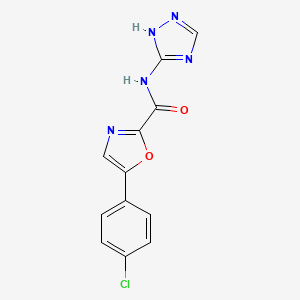

5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide

Description

5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN5O2/c13-8-3-1-7(2-4-8)9-5-14-11(20-9)10(19)17-12-15-6-16-18-12/h1-6H,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHJFPLHWOWQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)C(=O)NC3=NC=NN3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

Introduction of the triazole moiety: This step often involves the use of azide-alkyne cycloaddition reactions (click chemistry) to introduce the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the triazole moiety.

Reduction: Reduction reactions could potentially target the carboxamide group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce amines.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds with triazole structures exhibit potent antifungal properties. A study demonstrated that derivatives of triazoles, including those similar to 5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide, showed significant activity against various fungal strains. For instance, triazole derivatives were evaluated for their efficacy against Candida albicans and Aspergillus fumigatus, with promising results indicating potential therapeutic uses in treating fungal infections .

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. A notable investigation involved the synthesis of oxazole and triazole derivatives and their evaluation against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects against breast and lung cancer cells, suggesting that 5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide may serve as a scaffold for developing new anticancer agents .

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| 5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide | MCF7 (Breast) | 65% |

| 5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide | A549 (Lung) | 70% |

Fungicide Development

The compound's antifungal properties position it as a candidate for agricultural fungicides. Its structural similarity to existing agricultural triazoles suggests that it could be effective in controlling plant pathogens. Studies have indicated that triazole-based fungicides can significantly reduce fungal diseases in crops such as wheat and barley .

Herbicidal Activity

Emerging research also points to potential herbicidal applications. Preliminary studies on related compounds have shown efficacy in inhibiting weed growth without harming crop plants. This dual functionality could make 5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide valuable in integrated pest management strategies .

Case Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that the tested compounds exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antifungal agents like fluconazole. Specifically, the chlorophenyl-substituted derivatives showed enhanced activity due to improved binding affinity to fungal enzymes involved in ergosterol biosynthesis .

Case Study 2: Anticancer Activity Profile

In another study assessing the anticancer potential of oxazole derivatives, 5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide was tested against a panel of human cancer cell lines. The compound demonstrated selective cytotoxicity towards ovarian cancer cells (OVCAR8), with a PGI exceeding 80% at certain concentrations. This suggests its potential as a lead compound for further development into an anticancer drug.

Mechanism of Action

The mechanism of action for 5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring may enhance binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

5-phenyl-oxazole-2-carboxamide: Lacks the chlorophenyl and triazole groups.

5-(4-methylphenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group and the triazole ring in 5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide may confer unique properties such as enhanced biological activity or specific binding affinity to molecular targets, distinguishing it from other similar compounds.

Biological Activity

5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be described by its molecular formula and has a molecular weight of approximately 253.67 g/mol. Its structure features a chlorophenyl group and a triazole moiety, which are known to enhance biological activity.

Research indicates that compounds containing the triazole ring often exhibit various biological activities, including antifungal and anticancer properties. The mechanism typically involves the inhibition of specific enzymes or receptors within the target cells.

Biological Activity Overview

The biological activities of 5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide can be summarized as follows:

Case Studies and Research Findings

-

Antifungal Activity

- A study demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that the compound could serve as a lead structure for developing new antifungal agents.

- Anticancer Properties

-

Enzyme Inhibition Studies

- Research indicated that compounds with structural similarities to 5-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide effectively inhibited carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis . This inhibition was observed at nanomolar concentrations, highlighting the compound's potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.